molecular formula C9H11N3O B14330378 2-Imidazolidinone, 1-(3-methyl-2-pyridyl)- CAS No. 101564-87-8

2-Imidazolidinone, 1-(3-methyl-2-pyridyl)-

Katalognummer: B14330378
CAS-Nummer: 101564-87-8
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: MNGKOZSALDUQBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Imidazolidinone, 1-(3-methyl-2-pyridyl)- is a heterocyclic organic compound that features a five-membered ring structure containing nitrogen and oxygen atoms. This compound is a derivative of imidazolidinone, which is known for its applications in various fields such as pharmaceuticals, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinone, 1-(3-methyl-2-pyridyl)- typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with ethylenediamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to enhance the reaction efficiency. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Imidazolidinone, 1-(3-methyl-2-pyridyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized imidazolidinone derivatives.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Substituted imidazolidinone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Imidazolidinone, 1-(3-methyl-2-pyridyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Imidazolidinone, 1-(3-methyl-2-pyridyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Imidazolidinone, 1-(3-methyl-2-pyridyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

101564-87-8

Molekularformel

C9H11N3O

Molekulargewicht

177.20 g/mol

IUPAC-Name

1-(3-methylpyridin-2-yl)imidazolidin-2-one

InChI

InChI=1S/C9H11N3O/c1-7-3-2-4-10-8(7)12-6-5-11-9(12)13/h2-4H,5-6H2,1H3,(H,11,13)

InChI-Schlüssel

MNGKOZSALDUQBL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=CC=C1)N2CCNC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.